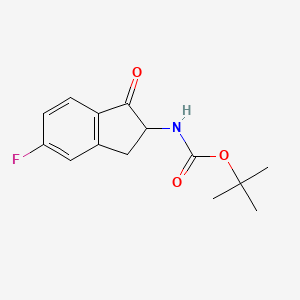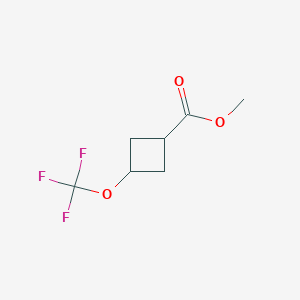
trans-3-Methylamino-cyclohexanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Methylamino-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C7H15NO · HCl It is a derivative of cyclohexanol, where a methylamino group is attached to the third carbon in the trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylamino-cyclohexanol hydrochloride typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This reduction can be achieved using sodium in tetrahydrofuran (THF) and isopropyl alcohol . The reaction conditions must be carefully controlled to ensure the desired trans configuration of the product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Methylamino-cyclohexanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced further to form different amines.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-3-Methylamino-cyclohexanol hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology: In biological research, this compound can be used to study the effects of methylamino groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials, particularly where specific stereochemistry is required.
Mecanismo De Acción
The mechanism of action of trans-3-Methylamino-cyclohexanol hydrochloride involves its interaction with molecular targets through its hydroxyl and methylamino groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence the compound’s behavior in chemical and biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- trans-2-Methylamino-cyclohexanol hydrochloride
- cis-3-Methylamino-cyclohexanol
- trans-4-(Methylamino)cyclohexanol hydrochloride
Comparison: Compared to its similar compounds, trans-3-Methylamino-cyclohexanol hydrochloride is unique due to its specific trans configuration at the third carbon. This configuration can significantly influence its chemical reactivity and interactions with other molecules. For instance, the trans-2-Methylamino-cyclohexanol hydrochloride has a different position for the methylamino group, which can lead to different chemical and biological properties .
Propiedades
IUPAC Name |
(1S,3S)-3-(methylamino)cyclohexan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRLUNHNWJYPLG-LEUCUCNGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC(C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC[C@@H](C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B8210973.png)







![benzyl N-methyl-N-[3-(methylamino)propyl]carbamate](/img/structure/B8211036.png)





